molecular formula C15H12N4S2 B2875600 7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 860785-87-1

7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B2875600
CAS RN: 860785-87-1
M. Wt: 312.41
InChI Key: SOZMCXKJZPLYMU-UHFFFAOYSA-N
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Description

“7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a complex organic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves reactions between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The structure of one of these compounds, in which both aryl groups are phenyl, has been determined by X-ray crystallography .


Chemical Reactions Analysis

The reaction between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine demonstrated promising antimicrobial activities. Compounds synthesized in these studies were evaluated for their efficacy against a range of bacterial and fungal strains, showing significant inhibition. For instance, derivatives synthesized by Sahu et al. (2014) exhibited marked antimicrobial properties, which can be attributed to their structural novelty and biological activity potential (Sahu, Ganguly, & Kaushik, 2014). Furthermore, Reddy et al. (2011) explored the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, revealing high antibacterial activity against various bacterial strains, with certain compounds outperforming standard drugs like neomycin and streptomycin (Reddy, Rao, Yakub, & Nagaraj, 2011).

Antitumor and Anticancer Activities

The structural diversity of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives also extends to antitumor applications. A study highlighted the synthesis of derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, which showed significant in vitro antitumor activity against various cancer cell lines, indicating their potential as core structures for developing effective anticancer agents (Bhat et al., 2009). Yanchenko et al. (2020) synthesized 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives that exhibited antineoplastic activity against a wide range of cancer cell lines, suggesting these compounds as promising for new anticancer drugs discovery (Yanchenko, Fedchenkova, & Demchenko, 2020).

Anti-inflammatory and Analgesic Activities

Compounds derived from 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structures were found to possess significant analgesic and anti-inflammatory activities without inducing gastric lesions, highlighting their potential for therapeutic applications in managing pain and inflammation. Tozkoparan et al. (2009) synthesized novel 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and evaluated their analgesic/anti-inflammatory activities, demonstrating significant effects with minimal gastric toxicity (Tozkoparan, Aytaç, & Aktay, 2009).

Antioxidant Activities

The antioxidant properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were also investigated, with certain compounds showing good antioxidant activity comparable to standard antioxidants like ascorbic acid. This indicates their potential utility in combating oxidative stress-related disorders (Kaushik, Kumar, & Kumar, 2015).

Anthelmintic Activities

Moreover, these derivatives have been studied for their anthelmintic activities, providing a basis for developing new treatments against parasitic infections. Nadkarni, Kamat, and Khadse (2001) reported that certain compounds exhibited promising activity against albino mice in vivo, suggesting the potential for oral anthelmintic applications (Nadkarni, Kamat, & Khadse, 2001).

Mechanism of Action

Future Directions

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine”, have profound importance in drug design, discovery, and development . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

7-methyl-6-phenyl-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c1-10-13(11-6-3-2-4-7-11)18-19-14(12-8-5-9-20-12)16-17-15(19)21-10/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMCXKJZPLYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN2C(=NN=C2S1)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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